(3,3-dimethyloxan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyloxan-2-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane, featuring a hydroxymethyl group attached to the second carbon of the oxane ring, and two methyl groups attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyloxan-2-yl)methanol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile (e.g., methanol) reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyloxan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The oxane ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
(3,3-Dimethyloxan-2-yl)methanol has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-dimethyloxan-2-yl)methanol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, while the oxane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyloxan-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3,3-Dimethyloxan-2-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
(3,3-Dimethyloxan-2-yl)acetate: Similar structure but with an acetate group instead of a hydroxymethyl group.
Properties
IUPAC Name |
(3,3-dimethyloxan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-3-5-10-7(8)6-9/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNJVOYGFXGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.